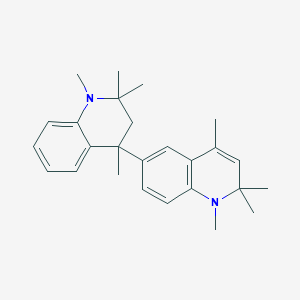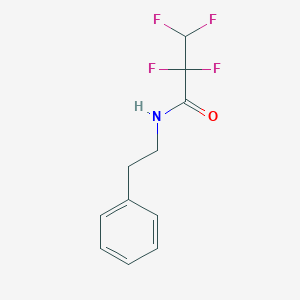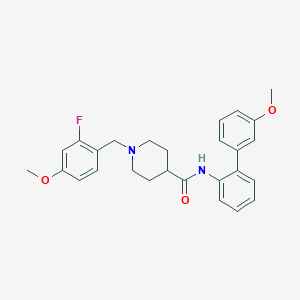![molecular formula C11H8F3N3O3 B4965659 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 300695-03-8](/img/structure/B4965659.png)
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NT157 and has been studied for its potential therapeutic effects in various diseases.
Mécanisme D'action
NT157 inhibits the activity of various enzymes and signaling pathways, including STAT3, JAK2, and PI3K/AKT, which are involved in cancer, inflammation, and neurodegenerative disorders. It also activates the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
NT157 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and regulation of glucose metabolism. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
NT157 has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on NT157, including:
1. Development of more stable and bioavailable formulations of NT157 for clinical use.
2. Investigation of the potential therapeutic effects of NT157 in other diseases, such as cardiovascular diseases and autoimmune disorders.
3. Elucidation of the molecular mechanisms underlying the effects of NT157 on glucose metabolism and energy homeostasis.
4. Development of more potent and selective analogs of NT157 for specific applications.
5. Investigation of the potential synergistic effects of NT157 with other drugs or therapies in various diseases.
Méthodes De Synthèse
The synthesis of 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-(trifluoromethyl)nitrobenzene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
NT157 has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in these diseases.
Propriétés
IUPAC Name |
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c1-6-4-10(18)16(15-6)8-3-2-7(11(12,13)14)5-9(8)17(19)20/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHVANNDMHCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382662 |
Source


|
| Record name | 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300695-03-8 |
Source


|
| Record name | 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)

![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)
![1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965611.png)

![4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4965620.png)

![N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4965648.png)
![7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4965654.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4965664.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B4965679.png)

![N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B4965696.png)
![ethyl 4-[(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4965698.png)